5-chloro-6-methoxy-3H-1,3-benzodiazole
Description
5-Chloro-6-methoxy-3H-1,3-benzodiazole is a heterocyclic compound featuring a fused benzene ring with a diazole moiety (two nitrogen atoms at positions 1 and 3). The substitution pattern includes a chlorine atom at position 5 and a methoxy group (-OCH₃) at position 4. This compound belongs to the benzodiazole family, which is structurally analogous to nucleotides like adenine and guanine, making it a scaffold of interest in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-chloro-5-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-3-7-6(2-5(8)9)10-4-11-7/h2-4H,1H3,(H,10,11) |
InChI Key |
RAPIBSLFOCQMBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-methoxy-3H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine derivatives with appropriate aldehydes or carboxylic acids. One common method involves the reaction of 4-chloro-2-methoxyaniline with formic acid or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, catalytic redox cycling using cerium (IV) and hydrogen peroxide has been reported to be effective in synthesizing benzimidazoles. Additionally, copper-catalyzed reactions in dimethyl sulfoxide (DMSO) at elevated temperatures have shown good yields and tolerance towards various functional groups .
Chemical Reactions Analysis
Types of Reactions: 5-chloro-6-methoxy-3H-1,3-benzodiazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The methoxy group at the 6-position can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form dihydro derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Electrophilic Substitution: Reagents like bromine or nitric acid in acidic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzimidazoles.
Electrophilic Substitution: Formation of halogenated or nitrated derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydro derivatives
Scientific Research Applications
Chemistry: 5-chloro-6-methoxy-3H-1,3-benzodiazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound is studied for its interactions with various biomolecules, including enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of benzimidazole derivatives .
Medicine: Benzimidazole derivatives, including this compound, have shown potential as therapeutic agents. They exhibit a wide range of pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-chloro-6-methoxy-3H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects .
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes involved in DNA replication and repair.
Receptors: Modulation of receptor-mediated signaling pathways, such as G-protein coupled receptors (GPCRs) and ion channels
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table compares 5-chloro-6-methoxy-3H-1,3-benzodiazole with structurally related compounds based on substituent positions, functional groups, and spectral properties:
Key Differences and Trends
Substituent Effects on Reactivity: Methoxy vs. Chlorine Position: Chlorine at position 5 (as in 5-chloro-6-methoxy) vs. position 2 (as in 2-chloro-5-methoxy) alters electronic distribution, affecting nucleophilic substitution reactivity .
Spectroscopic Signatures :
- IR Spectroscopy : Compounds with SO₂ groups (e.g., benzodithiazines) show strong symmetric/asymmetric SO₂ stretches (1340–1160 cm⁻¹) , absent in benzodiazoles.
- ¹H NMR : Methoxy protons resonate at δ ~3.8–4.0 ppm, while aromatic protons in benzodiazoles appear at δ 7.0–8.5 ppm .
Biological Activity: Benzodithiazines: Exhibit anticancer activity due to SO₂ groups enhancing electrophilicity for DNA interaction .
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